3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid
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Overview
Description
3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid is a useful research compound. Its molecular formula is C6H10N4O2 and its molecular weight is 170.172. The purity is usually 95%.
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Scientific Research Applications
Tetrazole Synthesis and Catalysis
3-methyl-2-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid, related to the tetrazole family, is involved in innovative catalysis and synthesis methods. A notable application is in the creation of 1-substituted-1H-1,2,3,4-tetrazoles, using an efficient magnetic nanocatalyst for rapid synthesis. This process emphasizes the compound's role in enhancing catalytic activities and providing greener synthesis routes (Ghasemzadeh & Akhlaghinia, 2017).
Synthesis of Nonracemic GABA Analogs
Research also showcases the synthesis of nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids, analogs of neurotropic drugs. These compounds are synthesized through multi-component reactions, indicating the potential of this compound in developing pharmaceutical compounds with improved efficacy (Reznikov, Ostrovskii, & Klimochkin, 2018).
Bioorganometallic Chemistry
The compound's derivatives are explored in bioorganometallic chemistry, specifically in synthesizing organometallic analogs of antibiotics like platensimycin. This research domain investigates complex structures containing organometallic moieties, potentially revolutionizing medicinal organometallic chemistry (Patra, Merz, & Metzler‐Nolte, 2012).
Nanocatalyst Utilization
Further, it's used in designing novel Brønsted acidic ionic liquid catalysts for solvent-free synthesis, revealing its importance in developing eco-friendly and efficient catalytic systems (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Palladium Complexes Formation
Studies also involve the formation of palladium complexes, showcasing its role in creating novel complex structures with potential applications in various chemical processes (Protas et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Tetrazole derivatives, which this compound is a part of, are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses .
Mode of Action
Tetrazoles are known to exhibit multiple reactivity due to their heteroaromatic system containing the maximum number of nitrogen atoms . This allows them to interact with various targets in unique ways.
Biochemical Pathways
Tetrazoles are known to be resistant to biological degradation, which allows them to persist in the body and potentially affect multiple pathways .
Pharmacokinetics
Tetrazoles are known to be metabolism-resistant, suggesting that they may have unique adme properties .
Result of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
Action Environment
The stability of tetrazoles in various environments is a topic of ongoing research .
Properties
IUPAC Name |
3-methyl-2-(tetrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4(2)5(6(11)12)10-3-7-8-9-10/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVOZGHQBIRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NN=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.